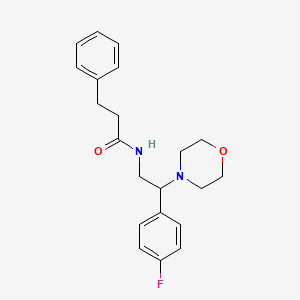
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine (in this case, 2-(4-fluorophenyl)-2-morpholinoethylamine) with a carboxylic acid or its derivative (in this case, 3-phenylpropanoic acid or a derivative thereof). The exact conditions would depend on the specific reactivity of the starting materials .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry. Computational methods, such as density functional theory (DFT), can also be used to predict the structure .Chemical Reactions Analysis
The reactivity of the compound would depend on the specific functional groups present. As an amide, it might undergo reactions such as hydrolysis, particularly under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various derivatives related to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-phenylpropanamide, aiming to explore their chemical properties and potential biological activities. For example, studies have reported the synthesis of novel compounds starting from commercially available materials, employing methods that yield high purity and lack side reactions, suggesting a focused approach towards generating compounds with precise structural attributes for further biological evaluation (Loganathan Velupillai, M. Shingare, & D.V.Mane, 2015).
Biological Activities
Several studies have investigated the biological activities of compounds structurally related to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-phenylpropanamide. These activities include antibacterial, antifungal, and anticancer properties. For instance, derivatives have been synthesized and found to possess good antibacterial and antifungal activities, suggesting their potential utility in developing new antimicrobial agents (A. Idhayadhulla, R. Kumar, A. Nasser, J. Selvin, & A. Manilal, 2014). Additionally, compounds with significant antitumor activity have been synthesized, indicating the potential for developing novel anticancer drugs (Xuechen Hao, Jiu-Fu Lu, Ye Chen, Yang Wang, Shi Ding, & Ju Liu, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c22-19-9-7-18(8-10-19)20(24-12-14-26-15-13-24)16-23-21(25)11-6-17-4-2-1-3-5-17/h1-5,7-10,20H,6,11-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIFZABVTMNQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanone, [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]-1-piperazinyl]-](/img/structure/B2666352.png)
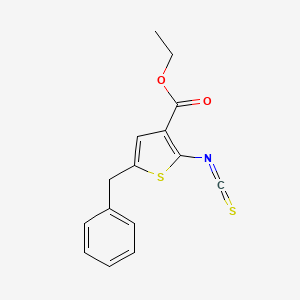
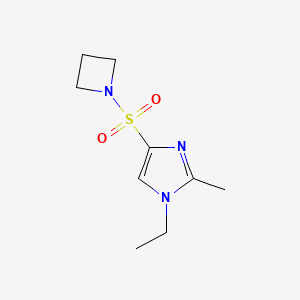
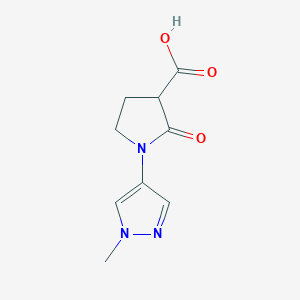
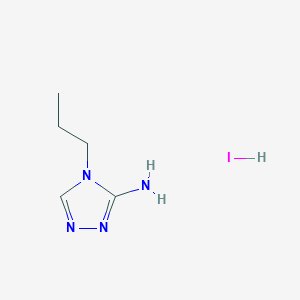
methanone](/img/structure/B2666358.png)
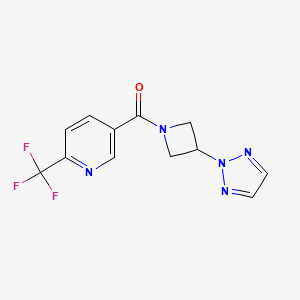

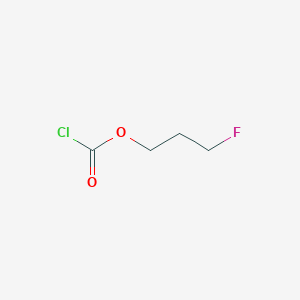
![Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2666368.png)
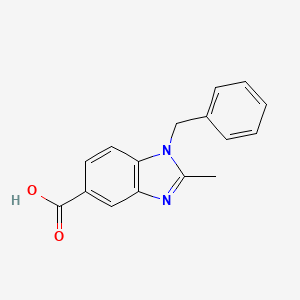

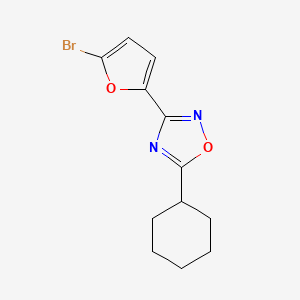
![2-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2666374.png)